molecular formula C14H20N6O2S B2452163 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1428351-82-9

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2452163
CAS No.: 1428351-82-9
M. Wt: 336.41
InChI Key: HOPHPANLLMVJQB-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrole ring, a pyridazine ring, and a piperazine sulfonamide moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, including cyclization, ring annulation, and sulfonamide formation. One common method involves the reaction of a pyrrole derivative with a pyridazine precursor under specific conditions to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride: Known for its antihypertensive activity.

    Pyrrolopyrazine derivatives: Exhibiting antimicrobial, antiviral, and anticancer activities.

Uniqueness

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential for diverse applications in research and industry make it a valuable compound in the field of medicinal chemistry.

Properties

IUPAC Name

N,N-dimethyl-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-17(2)23(21,22)20-11-9-19(10-12-20)14-6-5-13(15-16-14)18-7-3-4-8-18/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPHPANLLMVJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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